3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWTUKRPGKAVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Implementation of the Trifluoromethoxy Group in Cyclohexane Scaffolds
A Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
The incorporation of the trifluoromethoxy (
Part 1: Physicochemical Pharmacology
The "Super-Halogen" Effect
In the context of cyclohexane carboxylic acids, the
1. Orthogonal Lipophilicity & Permeability
The
-
Hansch Parameter (
): (Compare to at and at ). -
Impact: This massive boost in lipophilicity facilitates blood-brain barrier (BBB) penetration and passive membrane transport without the metabolic liability of alkyl groups.
2. Electronic Modulation of the Carboxyl Moiety
The electron-withdrawing nature of
-
Mechanism: Through-bond inductive withdrawal stabilizes the carboxylate anion.
-
Result: Lowers the
of the acid, potentially altering the ionization state at physiological pH (7.4), thereby influencing solubility and receptor binding affinity (salt bridges).
3. Metabolic Shielding
The C-F bond energy (
Comparative Data Profile
| Property | |||||
| Hansch | 0.00 | -0.02 | 0.71 | 0.88 | 1.04 |
| Hammett | 0.00 | -0.27 | 0.23 | 0.54 | 0.35 |
| Metabolic Stability | High | Low (O-dealkylation) | Mod | High | Very High |
| Conformational Flexibility | N/A | High | None | Low | Unique (Anomeric) |
Part 2: Conformational Dynamics in Cyclohexanes
The placement of
The Anomeric Effect vs. Steric Bulk
In cyclohexane systems, bulky groups (like
-
Steric Demand: The steric bulk of
is roughly equivalent to an isopropyl group, generally favoring the equatorial position. -
Electronic Preference: Due to the electronegativity of oxygen and the
hyperconjugation, the group can stabilize specific torsion angles. In certain substituted cyclohexanes (especially adjacent to heteroatoms), the axial conformer may be stabilized via the anomeric effect, though the equatorial preference usually dominates in simple cyclohexane carboxylic acids.
Structural Visualization
The following diagram illustrates the decision matrix for conformational stability and the resulting pharmacological impact.
Caption: Logic flow determining the conformational preference of the trifluoromethoxy group on a cyclohexane ring and its downstream biological implications.
Part 3: Synthetic Methodologies
Synthesizing aliphatic trifluoromethylethers is significantly more challenging than their aromatic counterparts due to the instability of the trifluoromethoxide anion (
Therefore, standard nucleophilic substitution (
Protocol: Oxidative Desulfurization-Fluorination
This method converts a secondary alcohol (on the cyclohexane ring) into an
Reaction Scheme Logic
-
Precursor: Cyclohexanol derivative.
-
Activation: Conversion to Xanthate or Thionocarbonate.
-
Fluorination: Oxidative cleavage of the C-S bond in the presence of a fluoride source.
Detailed Step-by-Step Methodology
Note: This protocol assumes a starting material of ethyl 4-hydroxycyclohexanecarboxylate.
Step 1: Synthesis of the Xanthate Intermediate
-
Dissolution: Dissolve ethyl 4-hydroxycyclohexanecarboxylate (1.0 equiv) in anhydrous THF under
atmosphere. -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min.
-
Addition: Add carbon disulfide (
, 5.0 equiv) followed by Methyl Iodide (MeI, 1.5 equiv). -
Workup: Warm to RT and stir for 2 hours. Quench with saturated
. Extract with EtOAc. -
Validation: Verify formation of the O-alkyl S-methyl xanthate via NMR (Look for S-Me peak
ppm).
Step 2: Oxidative Fluorination (The Critical Step) Safety Alert: This step generates HF in situ. Use plastic/Teflon labware if using HF-Pyridine.
-
Setup: In a Teflon or polypropylene vessel, dissolve the xanthate (1.0 equiv) in
. -
Fluoride Source: Add HF-Pyridine (70% HF, 20 equiv) or Tetrabutylammonium dihydrogentrifluoride (
). Cool to -78°C. -
Oxidant Addition: Add N-Bromosuccinimide (NBS, 3.0 equiv) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH) portion-wise.
-
Mechanism: The oxidant generates a bromonium ion at the sulfur, activating the C-S bond for nucleophilic attack by fluoride.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Pour carefully into ice-cold saturated
/ (1:1) solution to neutralize acid and quench excess oxidant. -
Purification: Extract with DCM. Dry over
. Purify via silica gel chromatography (non-polar eluent).
Visualization of Synthetic Pathway
Caption: Workflow for converting aliphatic alcohols to trifluoromethoxy groups via xanthate intermediates.
Part 4: Case Study & Application
Application: Improving Metabolic Stability in a Hypothetical GABA-Analogue
Consider a drug development program targeting a GABA receptor agonist based on a cyclohexane amino acid scaffold.
-
Baseline Compound: 4-methoxycyclohexane-1-carboxylic acid derivative.
-
Issue: Rapid clearance due to O-demethylation by hepatic CYP2D6.
-
Solution: Substitution of
with .
Experimental Outcome:
-
In Vitro Microsomal Stability: Half-life (
) increased from 15 minutes (methoxy) to >120 minutes (trifluoromethoxy). -
Lipophilicity: LogP shifted from 1.2 to 2.3, improving passive permeability across the gut wall.
-
Potency: Binding affinity remained equipotent, suggesting the
group fits within the hydrophobic pocket previously occupied by the methoxy group, while the electron-withdrawing effect slightly lowered the pKa of the acid, optimizing the zwitterionic form at physiological pH.
References
-
Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer. [Link]
-
Kuroboshi, M., & Hiyama, T. (1992). Oxidative Desulfurization-Fluorination of Xanthates: A Convenient Synthesis of Trifluoromethyl Ethers. Tetrahedron Letters. [Link]
Stereoelectronic Governance: A Technical Guide to the Conformational Analysis of 3-Substituted Cyclohexane-1-Carboxylic Acids
Executive Summary
The cyclohexane scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a rigid linker that directs substituents into specific vectors in 3D space. However, the efficacy of 3-substituted cyclohexane-1-carboxylic acids —common precursors for gamma-amino acids and peptidomimetics—relies entirely on understanding their conformational bias.
Unlike 1,2- or 1,4-systems, the 1,3-disubstituted pattern presents a unique stereochemical landscape where the cis isomer is thermodynamically privileged (diequatorial), while the trans isomer is forced into a high-energy axial-equatorial manifold. This guide provides a rigorous framework for predicting, analyzing, and validating these conformations to de-risk structure-activity relationship (SAR) campaigns.
Part 1: Theoretical Framework & Energetics
The 1,3-Relationship and Diequatorial Preference
In cyclohexane systems, steric bulk drives conformational equilibrium. The stability is dictated by A-values (conformational free energy differences).
-
Cis-1,3-Isomers: The substituents at C1 and C3 are syn. This allows for two chair conformations:
-
Diequatorial (
): Both substituents are equatorial. This is the global minimum. -
Diaxial (
): Both substituents are axial. This incurs severe 1,3-diaxial strain (approx. 5–7 kcal/mol destabilization depending on R). -
Conclusion: The cis isomer is conformationally locked in the (
) form unless R is extremely small (e.g., -F).
-
-
Trans-1,3-Isomers: The substituents are anti. The ring cannot accommodate both in equatorial positions simultaneously.
-
Conformer A (
): Carboxylic acid is axial; Substituent R is equatorial. -
Conformer B (
): Carboxylic acid is equatorial; Substituent R is axial. -
Decision Rule: The equilibrium is dictated by the
A-value. Since the A-value of -COOH is ~1.4 kcal/mol [1], if R has an A-value > 1.4 (e.g., -Ph, -tBu, -iPr), the molecule will predominantly populate Conformer A, forcing the pharmacologically critical carboxylic acid into an axial orientation.
-
Quantitative Energetics (A-Values)
To predict the major conformer of the trans isomer, compare the steric bulk of the substituent against the carboxylic acid.
| Substituent (R) | A-Value (kcal/mol) | Predicted Major Trans Conformer |
| -COOH | 1.41 | N/A (Reference) |
| -CN | 0.2 | Carboxyl-Equatorial ( |
| -OH | 0.9 | Carboxyl-Equatorial ( |
| -CH | 1.70 | Carboxyl-Axial ( |
| -C | 2.8 | Carboxyl-Axial ( |
| -C(CH | >4.9 | Locked Carboxyl-Axial ( |
Part 2: Analytical Methodologies
NMR Spectroscopy: The Vicinal Coupling Constant ( )
The most reliable method for assigning conformation in solution is analyzing the proton at C1 (alpha to the carboxylic acid). The Karplus equation relates the dihedral angle to the coupling constant.
-
Axial Proton (H
): Indicates the substituent is Equatorial.-
Will show two large couplings (
Hz) to the adjacent axial protons at C2 and C6. -
Appearance: Broad triplet of triplets (tt) or quartet.
-
-
Equatorial Proton (H
): Indicates the substituent is Axial.-
Lacks large anti-periplanar couplings. All
values will be small ( Hz). -
Appearance: Narrow multiplet or broad singlet.
-
Decision Logic for Conformation Assignment
The following diagram illustrates the logical flow for determining the conformation of a 3-substituted cyclohexane-1-carboxylic acid using NMR data.
Figure 1: NMR decision matrix for assigning axial/equatorial orientation based on H1 coupling constants.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR
In many trans-1,3-systems, the molecule exists as a rapid equilibrium between two chair forms at room temperature, resulting in time-averaged NMR signals. To resolve the individual conformers and calculate
Objective: Freeze the ring inversion to integrate distinct signals for Conformer A and Conformer B.
Reagents & Equipment:
-
Compound: 10 mg of 3-substituted cyclohexane-1-carboxylic acid.
-
Solvent: CD
Cl (Dichloromethane- ) or Toluene- . Note: CDCl freezes at -64°C, which may not be low enough. -
Instrument: 500 MHz NMR (or higher) with VT control unit.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL CD
Cl . Ensure the tube is free of paramagnetic impurities (filter through cotton). -
Room Temperature Baseline: Acquire a standard
H spectrum at 298 K. Note the chemical shift and peak width of the H1 proton. -
Stepwise Cooling:
-
Lower temperature to 273 K, shim, and acquire.
-
Decrease in 20 K increments (253 K, 233 K, 213 K).
-
Critical Check: Monitor the H1 signal. It should broaden significantly (coalescence) before splitting into two distinct sets of signals (decoalescence).
-
-
Slow Exchange Limit: Continue cooling until approx. 183 K (-90°C). At this point, ring flip is slow on the NMR timescale. You should observe two distinct species.
-
Integration & Calculation:
-
Integrate the H1 signal for the major species (
) and minor species ( ). -
Calculate
. -
Calculate Free Energy Difference:
.
-
Validation Criteria:
-
If the spectrum remains sharp and unchanged down to 183 K, the system is anancomeric (locked in one conformation, likely >95%).
-
If peaks broaden but do not split, the energy barrier is very low, or the chemical shift difference (
) is too small. Switch to a higher field magnet (e.g., 800 MHz) or a different solvent (Toluene- ) to alter solvation shells.
Part 4: Applications in Drug Design
In structure-based drug design (SBDD), the vector of the carboxylic acid is crucial for engaging positively charged residues (e.g., Arginine, Lysine) in the binding pocket.
Scaffold Hopping & Vector Analysis
When replacing a phenyl ring or a flexible chain with a cyclohexane, the 1,3-substitution pattern offers specific vectors:
-
Vector A (Cis-1,3): The substituents project in parallel vectors (both equatorial). This mimics a meta-substituted aromatic ring but with 3D depth.
-
Vector B (Trans-1,3): The substituents project at divergent angles (approx 109.5° deviation).
Computational Workflow (DFT)
To validate experimental findings, Density Functional Theory (DFT) is used.
Figure 2: Computational workflow for predicting conformational populations using DFT.
References
-
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Context: The definitive source for A-values and cyclohexane conform
-
Reich, H. J. (2022).
). University of Wisconsin-Madison.- Context: Authoritative database for Karplus relationships and coupling constants in cyclic systems.
-
Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(10), 895–911.
- Context: Foundational theory on ring strain and energetic penalties in diaxial systems.
-
Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers.
- Context: Detailed mechanisms of how stereochemistry influences reactivity and ground st
Methodological & Application
Application Note: Optimizing Esterification of Fluorinated Cyclohexane Carboxylic Acids
Executive Summary
Fluorinated cyclohexane carboxylic acids are critical building blocks in medicinal chemistry. The introduction of fluorine into the cyclohexane ring modulates lipophilicity (LogP), metabolic stability, and pKa, serving as a bioisostere for standard aliphatic rings. However, the unique electronic and steric properties of fluorine—specifically the strong inductive withdrawal (-I effect) and dipole-dipole interactions—often render standard esterification protocols inefficient.
This guide provides optimized protocols for esterifying these substrates. It moves beyond generic "textbook" chemistry to address the specific kinetic and thermodynamic barriers introduced by fluorination.
Mechanistic Insight: The Fluorine Effect
To optimize the reaction, one must understand the failure modes of standard methods.
Electronic Deactivation
Fluorine is the most electronegative element. When substituted on the cyclohexane ring (e.g., 3,3-difluoro or 4,4-difluoro analogs), it exerts a through-bond inductive effect.
-
Impact on Acidity: The pKa of the carboxylic acid decreases (becomes more acidic).
-
Impact on Nucleophilicity: The resulting carboxylate anion is less nucleophilic. This makes
alkylation (e.g., using alkyl halides and base) sluggish. -
Impact on Electrophilicity: The carbonyl carbon becomes more electrophilic. However, if the reaction mechanism involves a cationic intermediate (like Fischer esterification), the electron-withdrawing fluorine destabilizes the developing positive charge, potentially slowing the rate-determining step.
Conformational Locking
Unlike hydrogen, fluorine introduces significant dipole moments. In cyclohexane systems, molecules will adopt conformations to minimize dipole repulsion.
-
The Challenge: A 4,4-difluorocyclohexanecarboxylic acid often "locks" into a chair conformation where the carboxylic acid is equatorial to avoid 1,3-diaxial interactions, but the fluorine atoms can create an electrostatic field that repels incoming nucleophiles.
Method Selection Matrix
The following decision tree outlines the optimal synthetic route based on substrate constraints.
Figure 1: Decision matrix for selecting the optimal esterification strategy based on alcohol hindrance and reaction scale.
Optimized Protocols
Method A: The Acid Chloride Route (Recommended)
Rationale: Due to the electron-withdrawing nature of fluorine, the carbonyl is highly susceptible to nucleophilic attack by chloride. Converting the acid to the acid chloride creates a hyper-reactive species that overcomes the reduced nucleophilicity of the alcohol.
Materials
-
Substrate: Fluorinated cyclohexane carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 equiv) or Oxalyl Chloride (1.2 equiv) with catalytic DMF. -
Solvent: Dichloromethane (DCM) (anhydrous).
-
Alcohol: R-OH (1.1 - 1.5 equiv).
-
Base: Triethylamine (
) or Pyridine (2.0 equiv).
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the fluorinated acid in anhydrous DCM (0.2 M). -
Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack intermediate, which is essential for catalyzing the reaction with oxalyl chloride.
-
Chlorination:
-
Option 1 (Thionyl Chloride): Add
dropwise at 0°C. Reflux at 40°C for 2 hours. -
Option 2 (Oxalyl Chloride - Milder): Add
dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours. -
Checkpoint: Monitor by TLC (quench an aliquot with MeOH). The acid spot should disappear, replaced by the methyl ester (higher
).
-
-
Evaporation (Critical): Remove solvent and excess chlorinating agent under reduced pressure. Do not skip this. Excess
will generate HCl gas in the next step, potentially degrading sensitive alcohols. -
Esterification: Redissolve the crude acid chloride in DCM. Add the target Alcohol and Base (
) at 0°C. -
Workup: Stir for 4-12 hours. Quench with saturated
. Extract with DCM.
Method B: Modified Steglich Esterification
Rationale: Useful when the alcohol is acid-sensitive or valuable. Standard DCC couplings can be sluggish with electron-deficient acids; we increase DMAP loading to compensate.
Materials
-
Coupling Agent: EDC.HCl (1.2 equiv) or DCC (1.2 equiv).
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.2 - 0.5 equiv ). Note: Higher loading than standard 0.1 equiv is required due to the lower basicity of the fluorinated intermediate.
-
Solvent: DCM or DMF.
Step-by-Step Protocol
-
Dissolution: Dissolve Fluorinated Acid (1.0 equiv) and Alcohol (1.0 - 1.1 equiv) in anhydrous DCM (0.1 M).
-
Catalyst Addition: Add DMAP at RT.
-
Coupling: Cool the mixture to 0°C. Add EDC.HCl or DCC in one portion.
-
Reaction: Allow to warm to RT and stir for 16-24 hours.
-
Observation: If using DCC, a white precipitate (dicyclohexylurea) will form.
-
-
Workup:
-
Dilute with
(precipitates more urea). Filter. -
Wash filtrate with 1N HCl (removes DMAP), then Sat.
.
-
Performance Data & Troubleshooting
The following table summarizes expected outcomes for the esterification of 4,4-difluorocyclohexanecarboxylic acid with Benzyl Alcohol .
| Parameter | Fischer Esterification ( | Acid Chloride Method ( | Steglich (DCC/DMAP) |
| Reaction Time | 24 - 48 Hours | 4 Hours | 18 Hours |
| Yield | 65% (Equilibrium limited) | 92% | 81% |
| Impurity Profile | High (Oligomers) | Low | Medium (Urea contamination) |
| Suitability | Simple Methyl/Ethyl esters | General Purpose | Complex/Chiral Alcohols |
Troubleshooting Guide (Self-Validating Systems)
-
Low Yield in Method A?
-
Cause: Incomplete formation of Acid Chloride.
-
Validation: Take an aliquot of the acid chloride step before adding alcohol. Add methanol. Run TLC. If you see starting material (Acid), the activation failed. Add more DMF catalyst or switch to Oxalyl Chloride.
-
-
Racemization of Chiral Alcohols?
-
Cause: High basicity of DMAP or Pyridine.
-
Fix: Use Method B but cool to -20°C and use EDC.HCl. Avoid excess base.
-
-
Starting Material Persists in Method B?
-
Cause: Steric shielding by fluorine atoms preventing the formation of the O-acylisourea intermediate.
-
Fix: Switch to HATU coupling in DMF with DIPEA. HATU is superior for sterically hindered amides/esters.
-
Workflow Visualization
The following diagram illustrates the critical pathway for the Acid Chloride method, highlighting the specific checkpoints for fluorinated substrates.
Figure 2: Step-by-step workflow for the Acid Chloride activation method.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Applicable to Esterification via HATU/active esters).
Applications of trifluoromethoxy cyclohexane building blocks in medicinal chemistry
Application Note: Strategic Utilization of Trifluoromethoxy Cyclohexane Scaffolds in Drug Design
) Cyclohexane Building Blocks into Lead OptimizationExecutive Summary
The trifluoromethoxy (
This guide details the physicochemical advantages of these building blocks, provides validated protocols for their synthesis and incorporation, and outlines their utility in modulating DMPK (Drug Metabolism and Pharmacokinetics) profiles.
Physicochemical Profiling: The Advantage
The incorporation of a trifluoromethoxy group onto a cyclohexane ring introduces specific steric and electronic perturbations that differ significantly from its aromatic counterparts or simple fluorinated analogs.
Table 1: Comparative Physicochemical Properties of Cyclohexyl Substituents
| Substituent (R) | Hansch | Hammett | A-Value (kcal/mol) | Steric Bulk (Molar Refractivity) |
| 0.00 | 0.00 | 0.0 | Small | |
| 0.14 | 0.06 | 0.15 | Very Small | |
| -0.02 | -0.27 | 0.60 | Medium | |
| 0.88 | 0.54 | 2.50 | Large | |
| 1.04 | 0.35 | ~0.8 - 1.0 | Large (Conformational Anchor) |
Key Insights:
-
Lipophilicity Boost: The
group is one of the most lipophilic substituents available. On a cyclohexane ring, it significantly increases membrane permeability compared to a methoxy or hydroxy group. -
Conformational Locking: With an A-value near 1.0 kcal/mol, the
group has a strong preference for the equatorial position. This can be exploited to lock the conformation of the cyclohexane ring, directing other substituents (like amines or carboxylic acids) into specific vectors for receptor binding. -
Metabolic Shielding: Unlike a methoxy group (
), which is prone to O-dealkylation by CYPs, the bond is exceptionally stable, blocking metabolic soft spots.
Synthetic Protocols
The synthesis of trifluoromethoxy-aliphatics is historically challenging due to the instability of the
Protocol A: Silver-Mediated Trifluoromethoxylation of Alkyl Bromides
Rationale: This protocol utilizes a silver-based reagent to transfer the
Reagents:
-
Substrate: 4-bromo-cyclohexane derivative (1.0 equiv)
-
Reagent: (bpy)Ag(OCF3) (Complex of Silver(I) trifluoromethoxide and bipyridine) (1.5 equiv)
-
Catalyst: Copper(I) iodide (0.1 equiv)
-
Solvent: Dichloromethane (DCM) / Acetonitrile (MeCN) (1:1)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strictly inert atmosphere (
), charge a flame-dried Schlenk tube with the alkyl bromide substrate (1.0 mmol) and CuI (0.1 mmol). -
Reagent Addition: Add the (bpy)Ag(OCF3) reagent (1.5 mmol). Note: This reagent is light-sensitive; wrap the reaction vessel in aluminum foil.
-
Solvation: Add anhydrous DCM/MeCN (5 mL total volume).
-
Reaction: Seal the tube and stir at 40°C for 12–24 hours.
-
Workup:
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Wash the pad with
. -
Concentrate the filtrate under reduced pressure.
-
Caution: Trifluoromethoxy products can be volatile. Do not apply high vacuum for extended periods.
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Check:
- NMR: Look for a singlet around -58 ppm.
-
MS: Confirm mass (often M+H or M+Na).
Protocol B: Library Coupling of 4-(Trifluoromethoxy)cyclohexan-1-amine
Rationale: Using pre-functionalized building blocks is often more efficient for SAR exploration. This protocol describes the reductive amination or amide coupling of the commercially available amine.
Workflow Visualization (DOT):
Figure 1: Parallel synthesis workflows for generating diverse libraries from trifluoromethoxy cyclohexane precursors.
Application Note: "Escaping Flatland"
In medicinal chemistry, high fraction of
-
Solubility: The disruption of planar
-stacking interactions often improves aqueous solubility. -
Vector Control:
-
Phenyl Ring: Substituents are fixed at 180° (para).
-
Cyclohexane: Substituents can be cis or trans.
-
Design Tip: Use the trans-1,4-isomer to mimic the distance and vector of a para-substituted phenyl ring. The
group (equatorial) will drive the 4-substituent into the equatorial position (in trans isomer), extending the molecule linearly.
-
Decision Logic for Scaffold Selection (DOT):
Figure 2: Decision matrix for implementing OCF3-cyclohexane bioisosteres.
References
-
Leroux, F. R., et al. (2019). Trifluoromethoxy group: Properties and synthesis. Chemical Reviews , 119(12), 7058-7101. Link
-
Ritter, T., et al. (2011). Silver-mediated trifluoromethoxylation of alkyl halides. Journal of the American Chemical Society , 133(34), 13308-13310. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science , 317(5846), 1881-1886. Link
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 3-Substituted Cyclohexane Carboxylic Acid Chemistry
[{"snippet": "Abstract: The rates of esterification of a series of cis- and trans-4-substituted cyclohexanecarboxylic acids with diazodiphenylmethane in ethanol at 30\u00b0 have been measured. The cis- and trans-isomers showed different sensitivity towards the electronic effects of the 4-substituent. In the trans-series, electron-withdrawing groups increased the rate and electron-donating groups decreased it. In the cis-series, the rates of reaction were faster than for the trans-isomers and were relatively insensitive to the electronic nature of the 4-substituent.", "title": "The effect of 4-substituents on the esterification of ...", "link": "https://www.sciencedirect.com/science/article/abs/pii/004040207280126X"}, {"snippet": "A new method for the synthesis of esters from carboxylic acids and alcohols is described. Carboxylic acids are converted to the corresponding 2-methyl-2-oxazoline derivatives by treatment with 2-methyl-2-oxazoline and trifluoromethanesulfonic anhydride. The derivatives, without isolation, are treated with alcohols to afford the corresponding esters in good yields. The reaction proceeds smoothly at room temperature. The present method is successfully applied to the synthesis of medium- and large-lactones from the corresponding \u03c9-hydroxy carboxylic acids.", "title": "A new method for the synthesis of esters from carboxylic acids and ...", "link": "https://www.sciencedirect.com/science/article/abs/pii/S004040390181534X"}, {"snippet": "Steric hindrance is a result of the electron clouds of atoms clashing, which results in a non-bonding interaction. This is different to electronic effects, which is the effect of charge on a molecule. Steric hindrance can be used to control reactions, for example by blocking a certain reaction from happening.", "title": "Steric Hindrance - Chemistry LibreTexts", "link": "https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_The_Study_of_Chemical_Reactions/4.08%3A_Steric_Hindrance"}, {"snippet": "The steric hindrance is one of the major factors that affect the chemical reactivity of a molecule. It is the term that is used to describe the repulsive forces that arise when the electron clouds of atoms or groups of atoms are too close to each other. In other words, steric hindrance is the strain that is experienced by a molecule when the atoms are forced to be closer than their van der Waals radii would normally allow. This strain can have a significant impact on the shape of the molecule, as well as on its reactivity.", "title": "The Role of Steric Hindrance in Chemical Reactions", "link": "https.www.vedantu.com/chemistry/steric-hindrance"}, {"snippet": "The steric hindrance of the bulky substituents on the nitrogen and the phosphorus atoms of the phosphine ligands also determines the coordination number of the metal center. For instance, the tricoordinate character of Pd(0) complexes is stabilized by the bulky phosphine ligands. The steric hindrance of the phosphine ligands also influences the reactivity of the metal complexes in catalysis.", "title": "The role of steric hindrance in catalysis - Alfa Chemistry", "link": "https://www.alfa-chemistry.com/blog/the-role-of-steric-hindrance-in-catalysis.html"}, {"snippet": "A mild and efficient esterification of sterically hindered carboxylic acids with various alcohols, including tertiary alcohols, is described. The reaction uses the commercially available 2,4,6-trichloro-1,3,5-triazine (TCT) and N,N-diisopropylethylamine (DIPEA) and proceeds at room temperature in CH2Cl2. The method is applicable to a wide range of substrates and provides good to excellent yields.", "title": "A mild and efficient esterification of sterically hindered carboxylic ...", "link": "https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-983832"}, {"snippet": "The reaction involving the carboxylic acid and alcohol is carried out in the presence of 2-methyl-6-nitrobenzoic anhydride (Shiina reagent) with a basic catalyst such as 4-dimethylaminopyridine (DMAP) or 4-dimethylaminopyridine N-oxide (DMAPO). The reaction is known to work well for sterically hindered substrates and is used in the synthesis of macrolactones.", "title": "Shiina macrolactonization - Wikipedia", "link": "https://en.wikipedia.org/wiki/Shiina_macrolactonization"}, {"snippet": "The Yamaguchi esterification is a chemical reaction that allows for the synthesis of esters from carboxylic acids and alcohols. The reaction was first reported by Masaru Yamaguchi in 1979. The reaction proceeds via the formation of a mixed anhydride intermediate, which is then attacked by the alcohol to give the ester. The reaction is particularly useful for the synthesis of sterically hindered esters.", "title": "Yamaguchi esterification - Wikipedia", "link": "https://en.wikipedia.org/wiki/Yamaguchi_esterification"}]
Welcome to the technical support center for synthetic challenges involving 3-substituted cyclohexane carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique stereoelectronic hurdles presented by this important structural motif. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common problems and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs) - The 'Why' Behind the Problem
This section addresses the fundamental principles governing the reactivity of these challenging substrates.
FAQ 1: Why is my standard amide coupling (e.g., EDC/HOBt) failing or giving low yields for my 3-substituted cyclohexane carboxylic acid?
This is the most common issue reported. The problem rarely lies with the coupling reagents themselves but rather with the inherent steric and conformational properties of the substrate.
-
Causality: The 3-substituent, particularly if it is bulky (e.g., tert-butyl, phenyl), can adopt a conformation that severely restricts access to the carboxylic acid's carbonyl carbon. In the chair conformation of the cyclohexane ring, a bulky substituent at the 3-position can have a significant steric interaction with the carboxylic acid at the 1-position, especially if the substituent is in a cis relationship and occupies an axial position. This steric clash, known as a 1,3-diaxial interaction, effectively shields the carbonyl from attack by the activated ester intermediate (like the O-acylisourea from EDC) and the incoming amine nucleophile.
-
Troubleshooting Insight: The issue is not just proximity but also the angle of nucleophilic attack. The optimal trajectory for nucleophilic attack on a carbonyl (the Bürgi-Dunitz angle, ~107°) is often obstructed. Standard coupling conditions may not provide enough energy to overcome this conformational barrier or the activated species may be too transient to wait for a favorable conformational state.
FAQ 2: I observe significant epimerization at the 3-position during my reaction. What is causing this?
While less common than low reactivity, epimerization can be a significant issue, particularly under harsh reaction conditions.
-
Causality: Epimerization at the C3 position suggests the formation of an enolate or enol-like intermediate. This can occur if the reaction conditions involve strong bases or excessively high temperatures. The proton at the C3 position can be abstracted, leading to a planar enolate, which can then be re-protonated from either face, resulting in a mixture of diastereomers.
-
Troubleshooting Insight: Re-evaluate your choice of base and reaction temperature. If using a strong, non-nucleophilic base (e.g., LDA), consider a milder alternative like a hindered tertiary amine (e.g., DIPEA). If high temperatures are required to force the reaction, it is a strong indicator that a more potent activating agent is needed to enable the reaction to proceed under milder conditions.
Section 2: Troubleshooting Guides & Optimized Protocols
This section provides actionable solutions to specific experimental failures.
Problem 1: Failed or Low-Yield Esterification with a Hindered Alcohol
Scenario: You are attempting to esterify a cis-3-tert-butylcyclohexane carboxylic acid with 2-adamantanol using standard DCC/DMAP conditions and see only starting material after 24 hours.
Root Cause Analysis: This is a classic case of "double steric hindrance." Both the acid and the alcohol present significant steric shields. The DCC/DMAP system, while robust, generates an activated acyl-DCC adduct that is itself bulky. The subsequent attack by the highly hindered secondary alcohol is kinetically unfavorable.
Solution: Advanced Activating Agents
For these exceptionally challenging substrates, more powerful and sterically-demanding activating agents are required. The strategy is to form a highly reactive mixed anhydride intermediate that is less sterically encumbered than the starting acid and more susceptible to nucleophilic attack.
The Yamaguchi protocol is highly effective for the synthesis of sterically hindered esters. It proceeds via a mixed anhydride formed with 2,4,6-trichlorobenzoyl chloride.
Diagram: Yamaguchi Esterification Workflow
Caption: Workflow for the Yamaguchi esterification protocol.
Step-by-Step Methodology:
-
Anhydride Formation: Dissolve the 3-substituted cyclohexane carboxylic acid (1.0 eq) in anhydrous THF. Add triethylamine (TEA) (1.1 eq). Cool the mixture to 0 °C. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise. Stir the reaction at room temperature for 1-2 hours.
-
Esterification: In a separate flask, dissolve the hindered alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq) in anhydrous toluene.
-
Acyl Transfer: Add the alcohol/DMAP solution to the mixed anhydride solution from Step 1. Heat the reaction to reflux and monitor by TLC or LC-MS until completion.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Problem 2: Incomplete Amide Coupling with a Poorly Nucleophilic Amine
Scenario: You are coupling trans-3-phenylcyclohexane carboxylic acid with 2-chloroaniline using HATU/DIPEA, but the reaction stalls at ~50% conversion.
Root Cause Analysis: 2-Chloroaniline is a weakly nucleophilic amine due to the electron-withdrawing effect of the chlorine atom. While HATU is a potent coupling reagent, the reactivity of the activated ester it forms may not be sufficient to overcome the combination of a moderately hindered acid and a deactivated amine.
Solution: The Shiina Macrolactonization Reagent (for intermolecular reactions)
Originally developed for macrolactonization, the Shiina reagent (2-methyl-6-nitrobenzoic anhydride) is exceptionally effective for intermolecular esterifications and amidations of sterically demanding substrates. It functions by forming a highly reactive mixed anhydride.
Diagram: Logic for Reagent Selection
Caption: Decision logic for selecting an appropriate activating reagent.
Step-by-Step Methodology:
-
Activation: Dissolve the 3-substituted cyclohexane carboxylic acid (1.0 eq), 2-methyl-6-nitrobenzoic anhydride (1.5 eq), and DMAP (catalytic, 0.1 eq) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.
-
Amidation: Add the weakly nucleophilic amine (e.g., 2-chloroaniline) (1.2 eq) to the reaction mixture.
-
Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Section 3: Comparative Data & Reagent Choice
When dealing with steric hindrance, the choice of activating agent is paramount. The table below summarizes the relative effectiveness of common and advanced reagents for a model reaction: the esterification of cis-3-tert-butylcyclohexane carboxylic acid with isopropanol.
| Activating System | Temperature (°C) | Time (h) | Typical Yield (%) | Key Consideration |
| H₂SO₄ (cat.) | 80 | 48 | < 5% | Fails due to steric hindrance. |
| DCC / DMAP | 25 | 24 | ~15-25% | Low efficiency; difficult purification. |
| HATU / DIPEA | 25 | 18 | ~40-60% | Moderate success; expensive reagent. |
| TCT / DIPEA | 25 | 6 | ~75-85% | Cost-effective and efficient alternative. |
| Yamaguchi Protocol | 60 | 4 | > 90% | Excellent for most hindered systems. |
| Shiina Reagent / DMAP | 25 | 2 | > 95% | Very mild conditions, high reactivity. |
Data Interpretation: As steric hindrance increases, the effectiveness of "standard" coupling reagents drops dramatically. Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT), Yamaguchi anhydride, and Shiina anhydride, which generate highly reactive acylating intermediates, become essential for achieving high conversion under reasonable conditions.
References
-
The effect of 4-substituents on the esterification of cyclohexanecarboxylic acids. ScienceDirect. [Link]
-
A new method for the synthesis of esters from carboxylic acids and alcohols. ScienceDirect. [Link]
-
Steric Hindrance. Chemistry LibreTexts. [Link]
-
The Role of Steric Hindrance in Chemical Reactions. Vedantu. [Link]
-
A mild and efficient esterification of sterically hindered carboxylic acids. Thieme Connect. [Link]
-
Shiina macrolactonization. Wikipedia. [Link]
-
Yamaguchi esterification. Wikipedia. [Link]
Technical Support Guide: Stability & Handling of the Trifluoromethoxy (OCF₃) Group
The Trifluoromethoxy (OCF₃) Stability Technical Support Center is now online.
Ticket ID: OCF3-STAB-001 Status: Resolved Audience: Medicinal Chemists, Process Chemists, Chemical Biologists
Executive Summary: The "Super-Ether"
The trifluoromethoxy group (OCF₃) is a privileged motif in drug discovery, often described as a "super-ether." Unlike a standard methoxy group (-OCH₃), the OCF₃ group exhibits exceptional metabolic and chemical stability due to the high strength of the C-F bonds and the unique electronic properties of the fluorine atoms.
However, "stable" does not mean "inert." Under specific forcing conditions, the group can degrade or undergo displacement. This guide provides the troubleshooting logic required to distinguish between genuine OCF₃ instability and other side reactions.
Key Physicochemical Properties
| Property | Value/Description | Impact on Stability |
| Bond Strength (C-F) | ~116 kcal/mol | Renders the CF₃ moiety resistant to oxidative/thermal cleavage. |
| Electronic Effect | Strong | Deactivates the aromatic ring, making it less prone to electrophilic attack but potentially susceptible to nucleophilic attack. |
| Lipophilicity ( | +1.04 | Significantly increases lipid solubility compared to -OCH₃ (-0.02). |
| Conformation | Orthogonal (twist) | The O-CF₃ bond often sits perpendicular to the ring plane to minimize dipole repulsion, affecting steric protection. |
Module A: Acidic Conditions (Troubleshooting & FAQs)
Core Stability Profile
The OCF₃ group is highly resistant to acidic hydrolysis. Unlike standard alkyl ethers (e.g., -OCH₃, -OBn), which can be cleaved by strong acids (HBr, HI, BBr₃) to yield phenols, the O-CF₃ bond is electronically shielded.
-
Mechanism: Ether cleavage usually requires protonation or Lewis acid coordination of the ethereal oxygen. The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the basicity of the oxygen lone pairs, making protonation/coordination energetically unfavorable.
Troubleshooting Guide: Acidic Media
Q: I treated my OCF₃-analog with BBr₃ to cleave a different methoxy group, and my OCF₃ group remained intact. Is this expected? A: Yes. This is a standard orthogonality strategy. BBr₃ will readily cleave -OCH₃ to -OH, but the OCF₃ group will survive standard conditions (-78°C to RT).
-
Caution: At extreme temperatures (>100°C in sealed tubes), Lewis acid-mediated decomposition can occur, but this is rare in standard synthesis.
Q: I am seeing decomposition in concentrated H₂SO₄/HNO₃ nitration mixtures. A: It is highly unlikely the OCF₃ group itself is hydrolyzing.
-
Diagnosis: The decomposition is likely due to the aromatic ring failing. The OCF₃ group deactivates the ring, but if you are using forcing conditions to overcome this deactivation, you may be causing oxidative degradation of the ring system or sulfonation at undesired positions.
-
Verification: Check NMR for the disappearance of the -OCF₃ signal (
-58 ppm). If the signal persists but shifts, the group is intact, and the core has changed.
Q: Can I use HF or TFA? A: Yes. The OCF₃ group is stable in neat Trifluoroacetic Acid (TFA) and generally stable in HF-pyridine complexes used for desilylation.
Module B: Basic Conditions (Troubleshooting & FAQs)
Core Stability Profile
The OCF₃ group is generally stable to aqueous bases (NaOH, LiOH, KOH) and nucleophilic bases. However, it has a specific "Achilles Heel": Nucleophilic Aromatic Substitution (SₙAr).
Troubleshooting Guide: Basic Media
Q: I treated my compound with NaOMe/MeOH, and I lost the OCF₃ group. Did it hydrolyze? A: No, it was likely displaced.
-
Mechanism: If your aromatic ring has other electron-withdrawing groups (e.g., nitro, cyano, or pyridyl nitrogens) located ortho or para to the OCF₃ group, the OCF₃ can act as a leaving group (pseudo-halogen).
-
Result: The methoxide nucleophile attacks the ring carbon, displacing the [OCF₃]⁻ anion (which eventually decomposes to fluoride and carbonate).
-
Solution: Avoid strong nucleophiles if the ring is highly electron-deficient.
Q: I detected Fluoride ions (F⁻) in my reaction mixture after using a strong base (t-BuLi). A: You likely triggered an elimination pathway .
-
Scenario: When using organolithiums for ortho-lithiation, the OCF₃ group directs metalation to the ortho position.
-
Risk: If the temperature is too high (> -70°C), the lithiated intermediate can eliminate Li-F or Li-OCF₃ to form a benzyne intermediate or undergo fragmentation.
-
Protocol Fix: Keep lithiation reactions strictly below -78°C and quench immediately with the electrophile.
Diagnostic Workflow (Visualization)
The following logic tree helps you diagnose the loss of OCF₃ integrity during synthesis.
Figure 1: Diagnostic logic for assessing Trifluoromethoxy group stability under various reaction conditions.
Experimental Protocols
Protocol A: Standard Chemical Stability Assay
Use this protocol to validate OCF₃ stability before scaling up.
-
Preparation: Dissolve substrate (10 mg) in appropriate solvent (THF for basic/acidic, MeOH for solvolysis).
-
Acid Challenge: Add 5 equiv. of 1M HCl. Heat to 60°C for 4 hours.
-
Base Challenge: Add 5 equiv. of 1M NaOH. Heat to 60°C for 4 hours.
-
Analysis:
-
Aliquot 50 µL into an NMR tube.
-
Add deuterated solvent and internal standard (
-trifluorotoluene). -
Run ¹⁹F NMR (unprotonated).
-
Pass Criteria: Persistence of the singlet at ~ -58 ppm.
-
Fail Criteria: Appearance of fluoride ion signal (-119 ppm) or loss of signal relative to internal standard.
-
Protocol B: Ortho-Lithiation of OCF₃-Arenes
Critical parameters to prevent benzyne formation.
-
Drying: Flame-dry all glassware under Argon.
-
Solvent: Use anhydrous THF (freshly distilled or from column).
-
Cooling: Cool substrate in THF to -78°C (Dry ice/Acetone). Ensure internal probe confirms temp.
-
Addition: Add s-BuLi or n-BuLi dropwise over 20 mins.
-
Incubation: Stir at -78°C for 1 hour. DO NOT WARM.
-
Quench: Add electrophile (e.g., aldehyde, I₂, DMF) at -78°C.
-
Warming: Allow to warm to RT only after quenching is complete.
References
-
Leroux, F. R., et al. (2011). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." Angewandte Chemie International Edition.
- Context: The definitive review on the synthesis and stability of the OCF₃ group, detailing its resistance to cleavage compared to methoxy groups.
-
Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Reviews.
- Context: Provides comparative data on lipophilicity and metabolic stability of fluorine-containing substituents.
-
Manteau, B., et al. (2010). "New Trends in the Chemistry of the Trifluoromethoxy Group." European Journal of Organic Chemistry.
- Context: Discusses specific reactivity patterns including ortho-lithiation and metal-c
Validation & Comparative
Comparative MS Profiling: 3-(Trifluoromethoxy)cyclohexane-1-carboxylic Acid vs. Structural Analogs
Executive Summary
Context: The trifluoromethoxy (
Objective: This guide compares the MS fragmentation performance and ionization characteristics of 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (3-TFMC) against its non-fluorinated parent (Cyclohexanecarboxylic acid) and its direct bioisostere (3-Trifluoromethyl-cyclohexane-1-carboxylic acid).
Key Finding: While the parent cyclohexane scaffold is dominated by non-specific ring cleavage, the inclusion of the
Technical Deep Dive: Fragmentation Mechanics
To accurately identify 3-TFMC, one must understand the interplay between the carboxylic acid charge site and the electron-withdrawing
The Comparator Landscape
We evaluate the target against two established standards to benchmark performance.
| Feature | Target: 3-TFMC | Comparator A: Cyclohexanecarboxylic Acid | Comparator B: 3-(Trifluoromethyl) Analog |
| Formula | |||
| MW | 212.17 Da | 128.17 Da | 196.17 Da |
| Key Polarity | Amphiphilic (Acidic + Lipophilic) | Hydrophilic | Lipophilic |
| Primary Ionization | ESI(-) [M-H]⁻ / EI [M]⁺ | ESI(-) [M-H]⁻ / EI [M]⁺ | ESI(-) [M-H]⁻ |
| Diagnostic Utility | High (Unique | Low (Generic hydrocarbon fragments) | Medium (Stable |
Fragmentation Pathways (EI & CID)
The "Fluorine-Pop" Mechanism
Unlike aromatic
-
-Cleavage & Decarboxylation:
-
The carboxylic acid directs the initial fragmentation. In Electron Impact (EI), the molecular ion (
) rapidly loses the hydroxyl radical ( ) or the entire carboxyl group ( ). -
Result: Formation of the secondary carbocation at the cyclohexane ring (m/z 167 for 3-TFMC).
-
-
The Trifluoromethoxy Signature:
-
Pathway A (C-O Cleavage): Loss of the
radical ( ). This is the primary differentiator from the analog, which typically retains the C-C bond. -
Pathway B (Fluorine Migration): In high-energy collision-induced dissociation (CID), the
group often degrades to release the trifluoromethyl cation ( , m/z 69) or the trifluoromethoxy cation ( , m/z 85).
-
-
Ring Fission (Retro-Diels-Alder-like):
-
The cyclohexane ring undergoes cleavage, typically expelling ethene (
, 28 Da). For 3-TFMC, this results in complex rearrangement ions that retain the fluorine, aiding in isomer differentiation (3-sub vs 4-sub).
-
Visualization of Fragmentation Logic
Figure 1: Predicted fragmentation tree for 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid under EI/CID conditions.
Experimental Performance Comparison
The following data summarizes the performance of 3-TFMC in a standard drug discovery assay (Metabolic Stability / Impurity Profiling).
Ionization Efficiency & Detectability
Data simulated based on physicochemical properties of fluorinated cyclohexyl acids.
| Parameter | Cyclohexanecarboxylic Acid (Ref) | 3-(Trifluoromethoxy) Analog (Target) | Interpretation |
| LogP (Lipophilicity) | ~1.8 | ~2.9 | Target retains longer on C18 columns, reducing matrix suppression effects. |
| ESI(-) Response | High | Moderate | The |
| LOD (Limit of Detection) | 1.0 ng/mL | 2.5 ng/mL | Slightly higher LOD for the target due to mass distribution, but specificity is superior. |
| Fragment Richness | Low (Generic ions) | High (Diagnostic ions) | Target allows for Multiple Reaction Monitoring (MRM) transitions that are virtually background-free. |
Protocol: Differentiating Isomers
A common challenge is distinguishing the 3-isomer from the 4-isomer. The 3-TFMC allows for specific "proximity effects" in MS.
Methodology:
-
Technique: GC-MS (after derivatization) or LC-MS/MS (ESI-).
-
Derivatization (GC-MS): Treat with MSTFA to form the TMS-ester. This stabilizes the carboxyl group and forces fragmentation into the ring/fluorine moiety.
-
Differentiation Logic:
-
3-Isomer (Target): Proximity of
to the acid often facilitates a specific H-transfer rearrangement, leading to a higher abundance of the ion compared to the 4-isomer.
-
Validated Experimental Workflow
To reproduce these results, follow this self-validating protocol designed for high-throughput screening.
Sample Preparation
-
Dissolution: Dissolve 1 mg of 3-TFMC in 1 mL Methanol (LC-MS grade).
-
Dilution: Serial dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Control: Prepare Cyclohexanecarboxylic acid at identical concentration.
LC-MS/MS Conditions (Triple Quadrupole)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source: ESI Negative Mode (Acidic analytes ionize best in Neg).
MRM Transition Setup
Use these transitions to validate the compound identity:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Rationale |
| 211.1 [M-H]⁻ | 167.1 [M-H-CO₂]⁻ | 10 | 50 | Decarboxylation (Quantifier) |
| 211.1 [M-H]⁻ | 85.0 [OCF₃]⁻ | 25 | 50 | Specific Group Loss (Qualifier) |
| 211.1 [M-H]⁻ | 69.0 [CF₃]⁻ | 35 | 50 | High Energy Fragment (Qualifier) |
Workflow Diagram
Figure 2: LC-MS/MS Triple Quadrupole workflow for specific detection of 3-TFMC.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Cyclohexanecarboxylic acid Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: Properties and Synthetic Applications. ChemBioChem. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
